![molecular formula C9H12Cl2N2 B2992909 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride CAS No. 929083-45-4](/img/structure/B2992909.png)
3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride
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Overview
Description
“3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 929083-45-4 . It has a molecular weight of 219.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H .Physical And Chemical Properties Analysis
This compound has a melting point of 252-254 degrees Celsius . It is a powder that is typically stored at room temperature .Scientific Research Applications
Conducting Polymers from Pyrrole Derivatives Research on derivatized bis(pyrrol-2-yl) arylenes, including pyrrole-based monomers, has shown their potential in creating conducting polymers. These polymers are synthesized via electropolymerization and are notable for their stability in the electrically conducting form due to low oxidation potentials (Sotzing et al., 1996).
Synthesis of Pyrrolidines The study of pyrrolidines, important heterocyclic organic compounds with potential medical and industrial applications, includes their synthesis through [3+2] cycloaddition processes. This approach highlights the versatility and polar nature of the reaction, useful in creating compounds like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Advanced Organic Synthesis Methods Novel methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine, a significant compound in medicinal chemistry, have been developed. This includes the catalytic hydrogenation of pyrrolylpyridine, simplifying the production process and expanding its practical applications (Smaliy et al., 2011).
Electronically Conductive Materials Pyridine derivatives, including 3-(1H-pyrazol-1-yl)pyridine, have been utilized to create bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). This research demonstrates the potential of such compounds in optoelectronics, influencing device efficiency and performance (Li et al., 2016).
Catalysis and Coordination Chemistry Investigations into the reactivity and coordination chemistry of pyridine and pyrrole derivatives have led to the development of new catalytic processes and materials. This includes the regioselective hydrogenation of heteroaromatic nitrogen compounds, offering insights into the design of more efficient catalysts and reactive materials (Borowski et al., 2003).
Medicinal Chemistry The stereochemical diversity in pyrrolidine synthesis via catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been a focus area. This technique is significant for generating various stereochemical patterns in enantioselective pyrrolidine synthesis, crucial for medicinal chemistry applications (Adrio & Carretero, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary targets of 3-(2,5-Dihydro-1H-pyrrol-3-yl)pyridine dihydrochloride are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and specific conditions within the body.
properties
IUPAC Name |
3-(2,5-dihydro-1H-pyrrol-3-yl)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.2ClH/c1-2-8(6-10-4-1)9-3-5-11-7-9;;/h1-4,6,11H,5,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYGCOOWMYHLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CN=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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